![molecular formula C21H17N3O4S B3208182 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049367-73-8](/img/structure/B3208182.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide
Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.4. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound has garnered attention due to its potential anti-cancer properties. Researchers have explored its effects on various cancer types, including prostate cancer . Further investigations are needed to understand its mechanisms of action and efficacy.
- Preliminary studies suggest that this compound exhibits antimicrobial activity against bacteria and fungi. Researchers have investigated its potential as a novel antimicrobial agent . Understanding its mode of action and optimizing its activity could be valuable for combating infections.
- Inflammation plays a crucial role in various diseases. Some studies have indicated that this compound possesses anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways and potential therapeutic applications .
- Neurodegenerative diseases are a significant health challenge. There is interest in compounds that may protect neurons. This compound has been studied for its neuroprotective effects, although more research is needed to validate its potential .
- Oxidative stress contributes to aging and various diseases. Some evidence suggests that this compound exhibits antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative damage .
- Computational studies have explored the structure-activity relationship of this compound. Researchers aim to optimize its chemical structure for improved efficacy and reduced toxicity. Insights gained from these studies can inform drug design .
- Molecular docking simulations have been conducted to understand how this compound interacts with specific protein targets. Such studies provide insights into its binding affinity and potential therapeutic applications .
- Researchers have synthesized derivatives of this compound to enhance its properties. These modifications may improve solubility, bioavailability, and target specificity. Investigating different analogs can guide drug development .
Anti-Cancer Properties
Antimicrobial Activity
Anti-Inflammatory Effects
Neuroprotective Potential
Antioxidant Properties
Drug Design and Optimization
Molecular Docking Studies
Chemical Synthesis and Derivatives
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-26-15-5-2-13(3-6-15)16-11-24-17(12-29-21(24)23-16)20(25)22-14-4-7-18-19(10-14)28-9-8-27-18/h2-7,10-12H,8-9H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKWGURPCNZTBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.